2,5-Difluoro-4-iodopyridine
Overview
Description
2,5-Difluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It has a molecular weight of 240.98 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with iodine and fluorine substituents.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 209.7°C and a predicted density of 2.129 g/cm3 . It is typically stored under an inert gas at 2–8 °C .Scientific Research Applications
Synthesis and Reactions
- 2,5-Difluoro-4-iodopyridine, a variant of halopyridine compounds, is instrumental in synthesizing various heterocyclic compounds. For instance, studies have shown that halopyridines can be transformed into bipyridyls, their hydrogen analogues, and various acids via reactions involving sodium iodide, copper, and butyl-lithium (Banks, Haszeldine, & Phillips, 1977), (Banks, Haszeldine, Phillips, & Young, 1967).
Structural and Chemical Properties
- The structural and chemical properties of compounds related to this compound have been extensively studied, revealing insights into halogen bonding interactions and their applications in synthesizing monomers for polymers (Peloquin et al., 2019).
Organometallic Chemistry
- This compound also plays a role in organometallic chemistry. For instance, research has been conducted on the transformation of iodopyridines into trifluoromethylpyridines, which is crucial in the study of organometallic compounds (Cottet & Schlosser, 2002).
Pharmaceutical Research
- This compound serves as a building block in pharmaceutical research. It's used in the synthesis of various pyridine derivatives, potentially leading to the development of new drugs and treatments (Wu, Porter, Frennesson, & Saulnier, 2022).
Photophysical and Electrochemical Studies
- Research into the photophysical and electrochemical properties of complexes involving similar compounds has contributed to the understanding of emission and electrochemical properties, vital for developing new materials and sensors (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Future Directions
While specific future directions for 2,5-Difluoro-4-iodopyridine are not mentioned in the search results, fluoropyridines in general are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2,5-Difluoro-4-iodopyridine might interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 1.77 (iLOGP), 2.04 (XLOGP3), 2.8 (WLOGP), 2.28 (MLOGP), and 3.24 (SILICOS-IT), with a consensus Log Po/w of 2.43 . These properties suggest that this compound has good bioavailability.
Result of Action
Given the unique properties of fluoropyridines , it is plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and atmospheric conditions.
Properties
IUPAC Name |
2,5-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692903 | |
Record name | 2,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-20-2 | |
Record name | 2,5-Difluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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